molecular formula C6H12ClNO B13497002 [(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride

[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride

Cat. No.: B13497002
M. Wt: 149.62 g/mol
InChI Key: ULAWEAQFJOWZSR-IBTYICNHSA-N
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Description

[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride is a chemical compound with the molecular formula C6H11NO·HCl. It is a bicyclic amine derivative that has been studied for its potential applications in various scientific fields. The compound is known for its unique structure, which includes a bicyclic ring system with a nitrogen atom and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,5S)-3-azabicyclo[31One common method involves the photochemical decomposition of substituted pyrazolines, which allows for the formation of the bicyclic structure under mild conditions . The reaction conditions often include the use of light as a catalyst and can be performed at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may involve the use of continuous flow reactors and other advanced techniques to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to modify the bicyclic ring system.

    Substitution: The nitrogen atom can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could produce a variety of N-substituted derivatives.

Scientific Research Applications

[(1S,5S)-3-azabicyclo[31

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride exerts its effects is not fully understood. its structure suggests that it may interact with biological molecules through hydrogen bonding and hydrophobic interactions. The nitrogen atom and hydroxyl group can form hydrogen bonds with target molecules, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1S,5S)-3-azabicyclo[310]hexan-1-yl]methanol hydrochloride is unique due to the presence of both a hydroxyl group and a bicyclic ring system

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c8-4-6-1-5(6)2-7-3-6;/h5,7-8H,1-4H2;1H/t5-,6+;/m1./s1

InChI Key

ULAWEAQFJOWZSR-IBTYICNHSA-N

Isomeric SMILES

C1[C@H]2[C@@]1(CNC2)CO.Cl

Canonical SMILES

C1C2C1(CNC2)CO.Cl

Origin of Product

United States

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